BAY 41-8543 is a synthetic compound that acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC) []. It is classified as a sGC stimulator, distinguishing it from sGC activators that act on the oxidized form of the enzyme []. BAY 41-8543 plays a crucial role in scientific research, particularly in cardiovascular studies, by providing a tool to investigate the NO/sGC/cGMP signaling pathway and its impact on various physiological and pathological conditions.
Bay-41-8543, with the chemical identifier CAS 256498-66-5, was developed as part of research into enhancing soluble guanylate cyclase activity independently of nitric oxide. Its classification falls under pharmacological agents targeting cardiovascular conditions, particularly those involving pulmonary hypertension and vascular resistance issues.
The synthesis of Bay-41-8543 involves a multi-step process that begins with the preparation of specific intermediate compounds. The synthetic routes typically employ organic solvents such as dimethylformamide and various catalysts to facilitate reactions.
Industrial production methods mirror these laboratory techniques but are optimized for scale, often utilizing automated reactors to enhance efficiency and consistency in product quality .
Bay-41-8543 features a complex molecular structure that allows it to interact effectively with soluble guanylate cyclase. The molecular formula is CHNO, indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen.
Detailed structural analysis can be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise arrangement of atoms within the molecule .
Bay-41-8543 undergoes several chemical reactions that are crucial for its function and application in research.
Bay-41-8543 functions primarily as a stimulator of soluble guanylate cyclase, leading to increased production of cyclic guanosine monophosphate (cGMP), a vital second messenger in various signaling pathways.
Bay-41-8543 exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in both laboratory settings and potential therapeutic uses .
Bay-41-8543 has significant implications in scientific research, particularly within cardiopulmonary medicine:
Soluble guanylate cyclase (sGC) is a heterodimeric enzyme comprising α (α1, α2) and β (β1, β2) subunits, with a prosthetic heme group bound to the β1 subunit’s HNOX (Heme Nitric oxide/OXygen binding) domain. This heme moiety exists predominantly in the reduced ferrous (Fe²⁺) state under physiological conditions, enabling nitric oxide (NO) binding and subsequent enzyme activation. Bay-41-8543 (2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)-4,6-pyrimidinediamine) targets the heme-containing β1 subunit of sGC, binding to a regulatory site distinct from the NO-binding pocket. This interaction stabilizes the enzyme’s active conformation by inducing a rotation of the α1-subunit relative to the β1-subunit, thereby enhancing GTP-to-cGMP conversion efficiency. Unlike earlier sGC stimulators like YC-1, Bay-41-8543 exhibits >90-fold higher potency (EC₅₀ in nM range) and no phosphodiesterase (PDE) inhibitory activity, ensuring specificity for sGC [1] [5].
Table 1: Structural Domains of sGC and Bay-41-8543 Interaction Sites
sGC Domain | Function | Bay-41-8543 Interaction |
---|---|---|
β1-HNOX | Heme binding; NO sensing | Allosteric modulation of heme stability |
α1-PAS | Heterodimer stabilization | Indirect stabilization via β1-subunit coupling |
α1/β1-Coiled Coil | Inter-subunit signal transduction | Conformational locking of active state |
Catalytic Domain (C-terminal) | GTP-to-cGMP conversion | Enhanced catalytic efficiency (Vmax) |
The binding affinity of Bay-41-8543 is heme-dependent, as confirmed by studies showing abolished activity in heme-free sGC or in the presence of the heme oxidant ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) [1] [4]. Photoaffinity labeling studies further identified cysteine residues (Cys-238 and Cys-243) in the α1-subunit as critical for Bay-41-8543 binding, implicating the α1-PAS domain in signal propagation [1].
Bay-41-8543 exhibits profound synergy with endogenous NO, amplifying cGMP production beyond additive effects. In recombinant sGC assays, Bay-41-8543 (0.0001–100 μM) stimulates enzyme activity up to 92-fold alone, but co-administration with NO donors (e.g., DEA/NO) elevates activity >200-fold [1]. This synergy arises from two mechanisms:
Table 2: Synergistic Effects of Bay-41-8543 and NO on sGC Activity
Condition | sGC Activity (Fold Increase vs. Basal) | Key Mechanism |
---|---|---|
NO alone (1 μM) | 120-fold | Heme iron nitrosylation |
Bay-41-8543 alone (1 μM) | 92-fold | Allosteric activation |
NO + Bay-41-8543 | 200–250-fold | Heme-NO stabilization & sensitivity enhancement |
This synergy is physiologically significant in vascular tissues, where low NO bioavailability characterizes conditions like atherosclerosis and nitrate tolerance. Bay-41-8543 fully reverses tolerance in aortic rings from nitrate-tolerant rats, restoring vasodilation (IC₅₀ = 15 nM) without requiring endogenous NO [1] [5].
Bay-41-8543-mediated sGC stimulation elevates cGMP levels in vascular smooth muscle cells (VSMCs), activating cGMP-dependent protein kinase (PKG) and downstream effectors:
The cGMP elevation also modulates gene expression. In hypertensive Ren-2 rats, long-term Bay-41-8543 treatment upregulates antioxidant proteins (SOD1, GSTM2) and suppresses pro-fibrotic TGF-β/SMAD signaling, attenuating cardiac hypertrophy [3] [8].
Oxidative stress impairs Bay-41-8543 efficacy through two mechanisms:
Table 3: Impact of Oxidative Stress on Bay-41-8543 Response
Pathological Condition | sGC Modification | Bay-41-8543 Efficacy | Alternative sGC Agonist |
---|---|---|---|
Normotension | Reduced heme (Fe²⁺) | Full efficacy (EC₅₀ ~1 nM) | Not required |
Chronic Nitrate Tolerance | Heme oxidation (Fe³⁺) | Partial efficacy (↓50%) | Riociguat (stimulator) |
Heart Failure (HF) | Heme loss (apo-sGC) | Minimal efficacy | Cinaciguat (activator) |
Paradoxically, Bay-41-8543 also counteracts oxidative stress:
Direct comparisons in 5/6 nephrectomy models confirm that Bay-41-8543 (unlike sGC activators) fails to reduce renal fibrosis despite similar blood pressure control, underscoring its dependence on heme integrity [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7